3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring fused with an imidazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired hexahydroimidazo[1,2-a]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Another compound with a similar structure but different functional groups.
2-[(3,4-Dimethoxyphenyl)methyl]-2H,3H-[1,3]thiazolo[3,2-a]pyridin-4-ium chloride: A related compound with a thiazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific ring structure and the presence of both hydroxy and methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H25N2O3+ |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O3/c1-25-18-12-11-16(14-19(18)26-2)21(24)15-22(17-8-4-3-5-9-17)20-10-6-7-13-23(20)21/h3-5,8-9,11-12,14,24H,6-7,10,13,15H2,1-2H3/q+1 |
InChI Key |
WRFTYQBCXJYCQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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